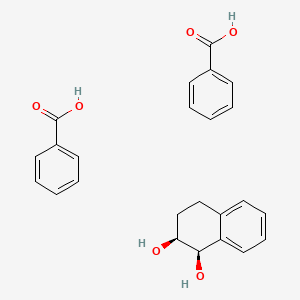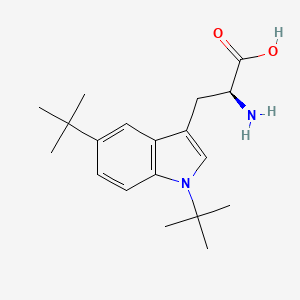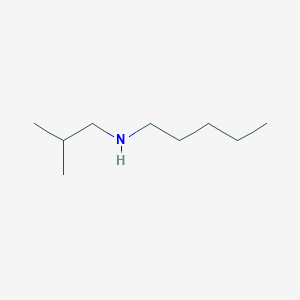
1-Pentanamine, N-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanamine, N-(2-methylpropyl)- is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The structure of 1-Pentanamine, N-(2-methylpropyl)- includes a pentyl group and an isobutyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanamine, N-(2-methylpropyl)- can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with isobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isobutylamine group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pentanamine, N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, amides.
Reduction: Primary amines, reduced derivatives.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
1-Pentanamine, N-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Pentanamine, N-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N-(2-methylpropyl)-: Similar structure but with a butyl group instead of a pentyl group.
1-Hexanamine, N-(2-methylpropyl)-: Similar structure but with a hexyl group instead of a pentyl group.
1-Pentanamine, N-(2-ethylpropyl)-: Similar structure but with an ethyl group instead of a methyl group on the isobutyl group.
Uniqueness
1-Pentanamine, N-(2-methylpropyl)- is unique due to its specific alkyl group arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and applications where specific structural features are required.
Properties
CAS No. |
78579-55-2 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)pentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-10-8-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
DZAGFVTUFXZPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


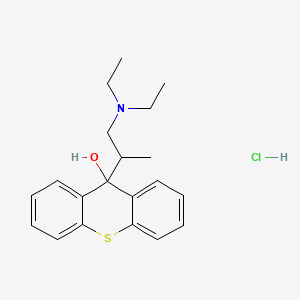
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

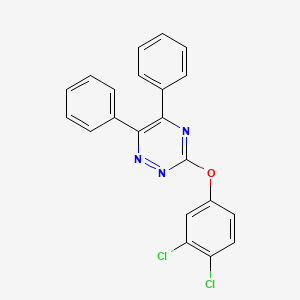
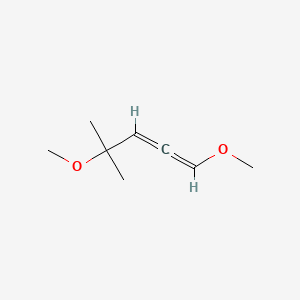
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
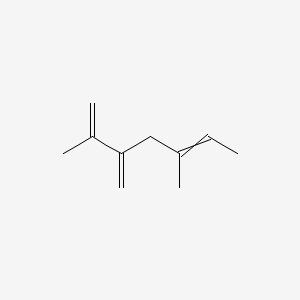
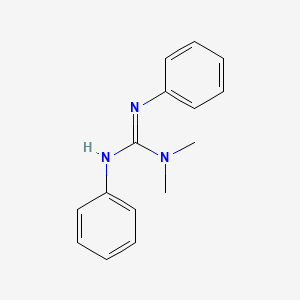
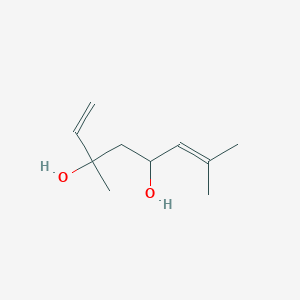
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)


